Perathiepin

Description

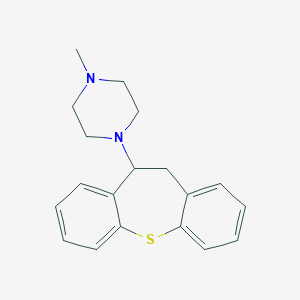

Perathiepin (chemical name: 5H-dibenzo[b,f]thiepin) is a heterocyclic compound characterized by a sulfur-containing seven-membered ring fused with two benzene rings. It belongs to the class of dibenzothiepins, which are structurally defined by their bicyclic framework and sulfur atom at the 1-position . This compound has been studied extensively for its pharmacological properties, particularly in neuropsychiatry, due to its structural resemblance to tricyclic antidepressants and neuroleptics. Its molecular conformation, determined via X-ray crystallography, reveals a distorted TBB (twisted boat-boat) conformation, with intramolecular sulfur interactions influencing its reactivity and binding affinity . Early studies on its biotransformation in vivo highlighted its metabolic stability in rats and humans, with urinary metabolites indicating sulfur oxidation and ring-opening pathways .

Propriétés

Numéro CAS |

1526-83-6 |

|---|---|

Formule moléculaire |

C19H22N2S |

Poids moléculaire |

310.5 g/mol |

Nom IUPAC |

1-(5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-methylpiperazine |

InChI |

InChI=1S/C19H22N2S/c1-20-10-12-21(13-11-20)17-14-15-6-2-4-8-18(15)22-19-9-5-3-7-16(17)19/h2-9,17H,10-14H2,1H3 |

Clé InChI |

MYFNXITXHNLSJY-UHFFFAOYSA-N |

SMILES |

CN1CCN(CC1)C2CC3=CC=CC=C3SC4=CC=CC=C24 |

SMILES canonique |

CN1CCN(CC1)C2CC3=CC=CC=C3SC4=CC=CC=C24 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analog: Silicon-Substituted Dibenzo[b,f]silepin

A silicon-based analog of perathiepin, 5,5-dimethyl-10-(4-methylpiperazinyl)-10,11-dihydro-5H-dibenzo[b,f]silepin (Compound II), replaces the sulfur atom with a (CH₃)₂Si moiety. Key differences include:

- Conformational Stability : The silicon analog exhibits a less strained conformation due to longer Si···Se distances (4.322–4.228 Å vs. S···Se in this compound), eliminating transannular interactions observed in this compound .

- However, the analog’s neuroleptic activity is diminished, suggesting sulfur’s electronic properties are critical for receptor binding .

Functional Analog: Octoclothepin

Octoclothepin, a thiepin derivative with an 8-chloro substituent, shares structural similarities but differs in pharmacological behavior:

- Metabolic Pathways : Unlike this compound, octoclothepin undergoes rapid N-oxide reduction in rat liver microsomes under anaerobic conditions, mediated by NADPH-dependent enzymes .

- Receptor Affinity : Octoclothepin demonstrates higher potency as a dopamine antagonist, attributed to the electron-withdrawing chloro group enhancing binding to D₂ receptors .

Data Table: Comparative Analysis

| Parameter | This compound | Silicon Analog (II) | Octoclothepin |

|---|---|---|---|

| Core Structure | Dibenzo[b,f]thiepin | Dibenzo[b,f]silepin | 8-Chloro-dibenzo[b,f]thiepin |

| Key Substituent | Sulfur | (CH₃)₂Si | 8-Cl |

| Conformation | Distorted TBB | Planarized boat | TBB with Cl-induced torsion |

| Metabolic Stability | Moderate (S-oxidation dominant) | High (Si resistance to oxidation) | Low (rapid N-oxide reduction) |

| Receptor Activity | Moderate D₂ antagonism | Weak D₂ antagonism | Strong D₂ antagonism |

| Bioavailability | 40–60% (rat) | 75–85% (rat) | 20–30% (rat) |

Research Findings and Implications

- Structural Modifications : Replacing sulfur with silicon in this compound analogs improves metabolic stability but compromises receptor affinity, underscoring sulfur’s role in pharmacodynamics .

- Substituent Effects : The 8-chloro group in octoclothepin enhances dopaminergic antagonism but accelerates metabolic clearance, limiting its therapeutic window .

- Therapeutic Potential: this compound’s balanced profile makes it a candidate for further optimization, while its analogs highlight trade-offs between stability and potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.